3-(4-Nitrophenyl)but-2-enoic acid
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Overview
Description
“3-(4-Nitrophenyl)but-2-enoic acid” is a chemical compound with a molecular weight of 207.19 . It is also known as “(2E)-3-(4-nitrophenyl)but-2-enoic acid” and has the IUPAC name "(E)-3-(4-nitrophenyl)but-2-enoic acid" .
Molecular Structure Analysis
The InChI code for “3-(4-Nitrophenyl)but-2-enoic acid” is1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Nitrophenyl)but-2-enoic acid” are not available, it’s worth noting that similar compounds have been used as inhibitors for corrosion of mild steel in 1M HCl .It is stored at room temperature . Unfortunately, other specific physical and chemical properties are not available in the resources.
Scientific Research Applications
Corrosion Inhibition
One of the main applications of 3-(4-Nitrophenyl)but-2-enoic acid is as a corrosion inhibitor . It has been used to prevent the corrosion of mild steel in acidic environments . The compound is able to adsorb onto the surface of the metal, intervening in the corrosion reaction processes to reduce the corrosion rate .
Material Science
In the field of material science, 3-(4-Nitrophenyl)but-2-enoic acid could potentially be used in the development of new materials. Its properties, such as its molecular weight and structure, could make it useful in the synthesis of polymers or other complex materials .
Chemical Synthesis
3-(4-Nitrophenyl)but-2-enoic acid could be used as a building block in chemical synthesis . Its structure, which includes a carboxylic acid group and a nitrophenyl group, could make it a useful component in the synthesis of a variety of different compounds .
Analytical Chemistry
In analytical chemistry, 3-(4-Nitrophenyl)but-2-enoic acid could potentially be used as a reagent or a standard for various types of analyses . Its well-defined structure and properties could make it useful in this context .
Pharmaceutical Research
While there is not much information available on this topic, it’s possible that 3-(4-Nitrophenyl)but-2-enoic acid could have applications in pharmaceutical research. Its structure suggests that it could potentially interact with various biological targets, which could make it a candidate for drug discovery and development .
Environmental Science
In environmental science, 3-(4-Nitrophenyl)but-2-enoic acid could potentially be used in studies related to pollution or environmental contamination. For example, it could be used as a tracer or indicator compound in studies of chemical fate and transport .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a radical approach . This interaction could potentially lead to changes in the targets’ function, but further studies are required to confirm this hypothesis and elucidate the exact mechanisms involved.
Result of Action
One study suggests that the compound may have a role in the inhibition of mild steel corrosion . .
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDXSVBRQSCED-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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